Cas no 1361904-89-3 (2',5'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-carboxylic acid ethyl ester)

2',5'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-carboxylic acid ethyl ester 化学的及び物理的性質
名前と識別子
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- 2',5'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-carboxylic acid ethyl ester
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- インチ: 1S/C15H8Cl2F4O2/c1-2-23-15(22)10-13(20)11(18)9(12(19)14(10)21)7-5-6(16)3-4-8(7)17/h3-5H,2H2,1H3
- InChIKey: KVBMAYOGDXSETC-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1C1C(=C(C(C(=O)OCC)=C(C=1F)F)F)F)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 412
- 疎水性パラメータ計算基準値(XlogP): 5.4
- トポロジー分子極性表面積: 26.3
2',5'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-carboxylic acid ethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011008089-1g |
2',5'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-carboxylic acid ethyl ester |
1361904-89-3 | 97% | 1g |
1,490.00 USD | 2021-07-05 | |
Alichem | A011008089-500mg |
2',5'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-carboxylic acid ethyl ester |
1361904-89-3 | 97% | 500mg |
815.00 USD | 2021-07-05 | |
Alichem | A011008089-250mg |
2',5'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-carboxylic acid ethyl ester |
1361904-89-3 | 97% | 250mg |
470.40 USD | 2021-07-05 |
2',5'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-carboxylic acid ethyl ester 関連文献
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1. Book reviews
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
2',5'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-carboxylic acid ethyl esterに関する追加情報
Introduction to 2',5'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-carboxylic acid ethyl ester (CAS No. 1361904-89-3)
2',5'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-carboxylic acid ethyl ester is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural properties and potential applications. This compound, identified by the CAS number 1361904-89-3, belongs to a class of biphenyl derivatives characterized by halogenated and fluorinated substituents. The presence of multiple fluorine atoms and chlorine atoms in its molecular structure imparts distinct electronic and steric properties, making it a valuable candidate for further chemical investigation.
The molecular structure of 2',5'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-carboxylic acid ethyl ester consists of a biphenyl core with chloro and fluoro substituents strategically positioned to enhance its reactivity and functionality. This arrangement not only influences its physical and chemical properties but also opens up possibilities for diverse applications in synthetic chemistry and drug development. The compound’s ethyl ester group further modulates its reactivity, allowing for subsequent transformations that can lead to the synthesis of more complex molecules.
In recent years, there has been a growing interest in halogenated biphenyl derivatives due to their role as key intermediates in the synthesis of pharmaceuticals and agrochemicals. The fluorine atoms in 2',5'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-carboxylic acid ethyl ester contribute to its stability and lipophilicity, which are critical factors in drug design. These properties make it an attractive building block for the development of novel therapeutic agents that target various biological pathways.
One of the most compelling aspects of this compound is its potential application in the synthesis of small-molecule inhibitors. Researchers have been exploring its utility in creating molecules that can modulate enzyme activity and interfere with disease-related signaling pathways. For instance, studies have indicated that biphenyl derivatives with similar halogenation patterns can exhibit potent activity against enzymes involved in cancer metabolism. The specific arrangement of chloro and fluoro groups in 2',5'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-carboxylic acid ethyl ester may contribute to its ability to interact with biological targets in a highly selective manner.
The compound’s structural features also make it a promising candidate for agrochemical applications. Halogenated biphenyls are known for their efficacy as pesticides and herbicides due to their ability to disrupt metabolic processes in pests. The fluorine atoms in 2',5'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-carboxylic acid ethyl ester could enhance its bioavailability and persistence in the environment, making it an effective component in crop protection formulations. However, it is essential to balance these benefits with environmental considerations to ensure sustainable agricultural practices.
From a synthetic chemistry perspective, 2',5'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-carboxylic acid ethyl ester serves as a versatile intermediate that can be further functionalized through various chemical reactions. The presence of the carboxylic acid ethyl ester group provides multiple avenues for modification, including hydrolysis to yield a free carboxylic acid or transesterification to introduce different esters. These transformations can be tailored to meet specific synthetic goals, enabling the production of a wide range of derivatives with tailored properties.
The latest research in this area has highlighted the importance of optimizing synthetic routes to improve yields and reduce costs. Advances in catalytic methods have enabled more efficient transformations of 2',5'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-carboxylic acid ethyl ester, making it more accessible for industrial applications. Additionally, computational modeling has played a crucial role in predicting the reactivity and stability of this compound under different conditions.
In conclusion,2',5'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-carboxylic acid ethyl ester (CAS No. 1361904-89-3) represents a significant advancement in the field of organic chemistry with potential implications for pharmaceuticals and agrochemicals. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop novel compounds with therapeutic or protective properties. As research continues to uncover new applications for this derivative,its importance is likely to grow further,driving innovation across multiple scientific disciplines.
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